molecular formula C14H13N3O4 B5690198 4-ethoxy-3-nitro-N-3-pyridinylbenzamide

4-ethoxy-3-nitro-N-3-pyridinylbenzamide

Cat. No. B5690198
M. Wt: 287.27 g/mol
InChI Key: DBBCAAMTMFGVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-nitro-N-3-pyridinylbenzamide, also known as ENB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anticancer agent. This compound belongs to the class of benzamides and is known to exhibit potent antitumor activity against a variety of cancer cell lines.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-3-nitro-N-3-pyridinylbenzamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 4-ethoxy-3-nitro-N-3-pyridinylbenzamide is thought to induce the expression of genes that promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
4-ethoxy-3-nitro-N-3-pyridinylbenzamide has been shown to exhibit potent antitumor activity in both in vitro and in vivo studies. In addition to its anticancer effects, this compound has also been shown to exhibit anti-inflammatory and neuroprotective effects. Furthermore, 4-ethoxy-3-nitro-N-3-pyridinylbenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-3-nitro-N-3-pyridinylbenzamide is its potent anticancer activity against a variety of cancer cell lines. Furthermore, this compound has been shown to be well-tolerated in animal studies, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of 4-ethoxy-3-nitro-N-3-pyridinylbenzamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 4-ethoxy-3-nitro-N-3-pyridinylbenzamide. One area of focus is the development of more efficient synthesis methods for this compound, which could help to overcome its solubility limitations. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-ethoxy-3-nitro-N-3-pyridinylbenzamide and to identify potential biomarkers that could be used to predict response to this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-ethoxy-3-nitro-N-3-pyridinylbenzamide in humans, with the ultimate goal of developing this compound into a novel anticancer therapy.

Synthesis Methods

The synthesis of 4-ethoxy-3-nitro-N-3-pyridinylbenzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-ethoxy-3-nitro-N-3-pyridinylbenzamide.

Scientific Research Applications

4-ethoxy-3-nitro-N-3-pyridinylbenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 4-ethoxy-3-nitro-N-3-pyridinylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

4-ethoxy-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-13-6-5-10(8-12(13)17(19)20)14(18)16-11-4-3-7-15-9-11/h3-9H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBCAAMTMFGVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitro-N-(pyridin-3-YL)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.